

1-Hexadecene: A Comprehensive Technical Guide on its CAS Number and Safety Profile

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Compound of Interest

Compound Name: 1-Hexadecene

Cat. No.: B7770540

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecene, an alpha-olefin with the chemical formula C₁₆H₃₂, is a colorless liquid utilized in various industrial applications, including as a surfactant, in lubricating fluids, and as a component in drilling fluids.^[1] Its CAS (Chemical Abstracts Service) Registry Number is 629-73-2.^{[2][3][4]} This technical guide provides an in-depth overview of the safety and toxicological data for **1-Hexadecene**, compiled from various safety data sheets and scientific resources. The information is presented to meet the needs of researchers, scientists, and professionals in drug development who may handle or investigate this chemical.

Chemical and Physical Properties

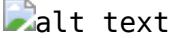
A summary of the key physical and chemical properties of **1-Hexadecene** is presented in Table 1 for easy reference. This data is essential for understanding its behavior under various experimental and industrial conditions.

Property	Value	References
Molecular Formula	C16H32	[1] [3]
Molecular Weight	224.43 g/mol	[3]
Appearance	Colorless liquid	[1]
Melting Point	3-5 °C	
Boiling Point	274 °C	
Density	0.783 g/mL at 25 °C	
Vapor Pressure	<0.2 mmHg at 20 °C	
Flash Point	132 °C (closed cup)	
Autoignition Temperature	464 °F (240 °C)	[1]
Refractive Index	n20/D 1.441	
Water Solubility	Insoluble	[5]

Safety Information

GHS Classification

1-Hexadecene is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Hazard Class	Category	Hazard Statement	Pictogram	Signal Word
Aspiration Hazard	1	H304: May be fatal if swallowed and enters airways	 alt text	Danger

Precautionary Statements:

- P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

- P331: Do NOT induce vomiting.
- P405: Store locked up.
- P501: Dispose of contents/container in accordance with local regulations.

Toxicological Data

The toxicological profile of **1-Hexadecene** has been evaluated through various studies. A summary of the key findings is presented in Table 2.

Test	Species	Route	Value	References
Acute Oral Toxicity (LD50)	Rat	Oral	> 2,000 mg/kg	[6]
Acute Dermal Toxicity (LD50)	Rabbit	Dermal	> 2,000 mg/kg	[6]
Reproductive Toxicity (NOAEL)	Rat	Oral (gavage)	1000 mg/kg bw/day	[7]
Combined Repeated Dose and Reproductive/Developmental Toxicity (NOAEL)	Rat	Oral (gavage)	1000 mg/kg bw/day	[7]

Ecotoxicological Data

The potential environmental impact of **1-Hexadecene** has been assessed through studies on aquatic organisms. The results are summarized in Table 3.

Test	Species	Duration	Value	References
Acute Fish Toxicity (LL50)	Oncorhynchus mykiss (rainbow trout)	96 hours	> 1000 mg/L	[7]
Acute Daphnia Toxicity (EL50)	Daphnia magna (Water flea)	48 hours	< 1000 mg/L	[7]

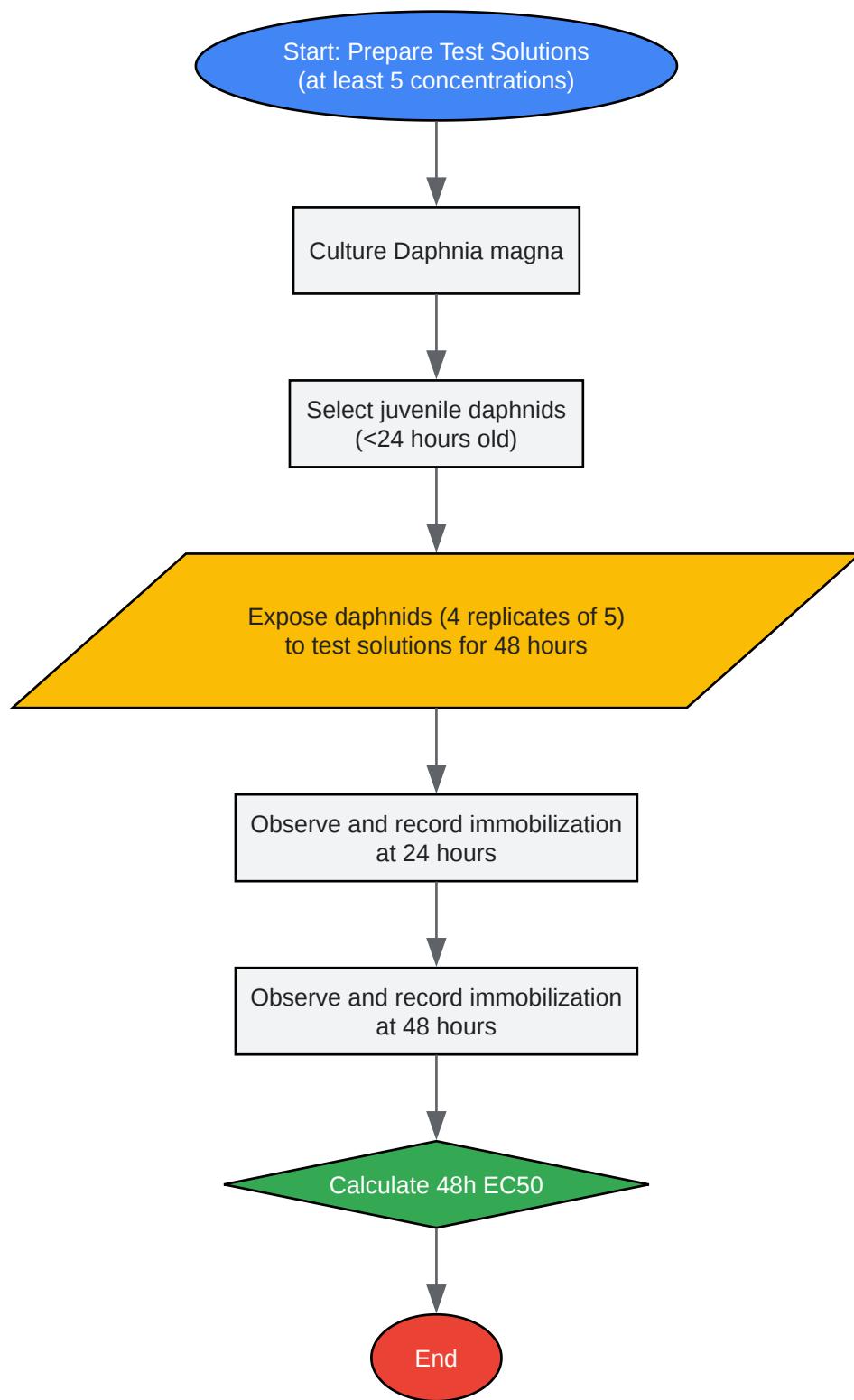
Experimental Protocols

The toxicological and ecotoxicological data presented above are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the methodologies for the key cited experiments.

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Test Organism: Juvenile Daphnia magna, less than 24 hours old.
- Procedure: A minimum of 20 daphnids are exposed to at least five concentrations of the test substance in a geometric series for 48 hours.[\[8\]](#)[\[11\]](#) The test is conducted in four replicates with five animals each.[\[8\]](#)
- Endpoint: The primary endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[\[8\]](#)[\[9\]](#) Observations are made at 24 and 48 hours.
- Data Analysis: The EC50 (the concentration that causes immobilization in 50% of the test population) at 48 hours is calculated.



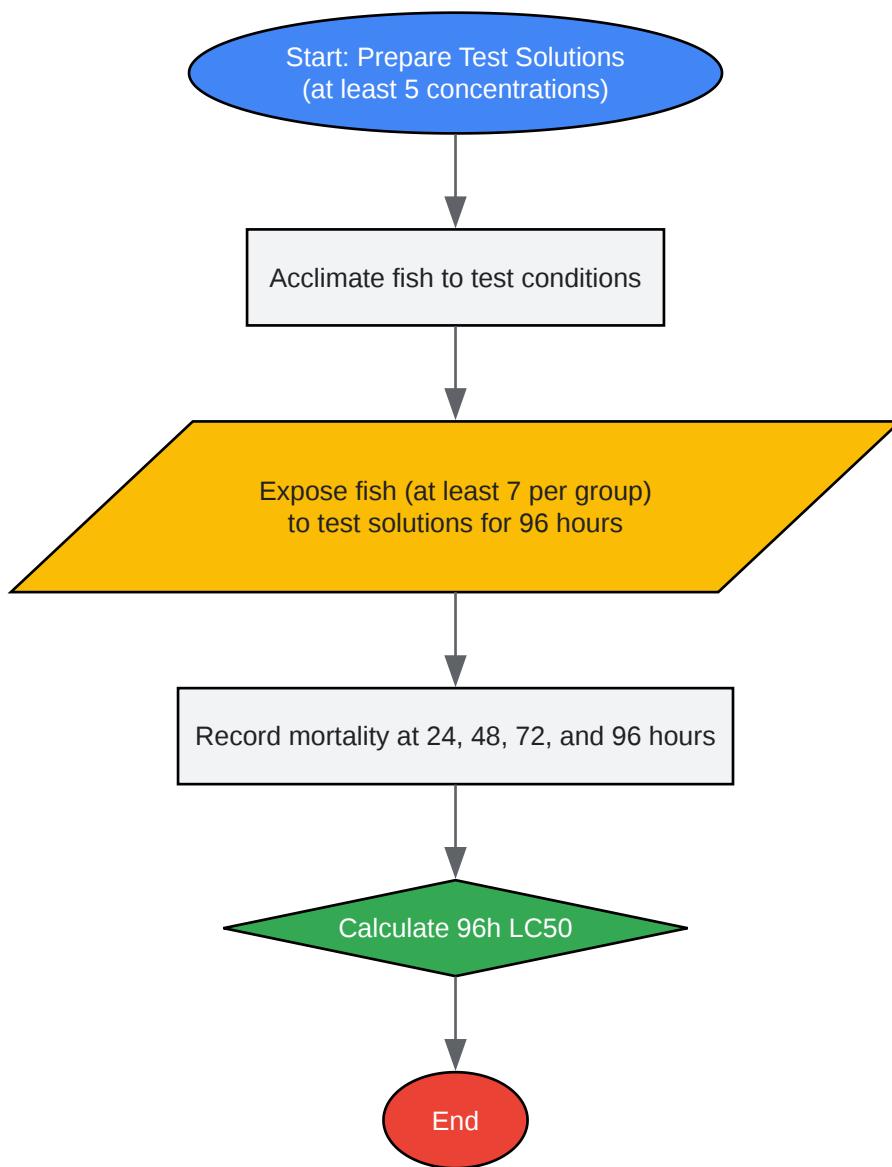
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Workflow for OECD Guideline 202.

OECD Guideline 203: Fish, Acute Toxicity Test

This guideline details the procedure for determining the acute lethal toxicity of a substance to fish.[12][13][14][15]

- **Test Organism:** Commonly used species include Zebrafish (*Danio rerio*) or Rainbow Trout (*Oncorhynchus mykiss*).[12][15]
- **Procedure:** Fish are exposed to the test substance in a series of at least five concentrations for a period of 96 hours.[12][13] A minimum of seven fish are used for each concentration and for the control group.[13]
- **Endpoint:** Mortality is the primary endpoint, recorded at 24, 48, 72, and 96 hours.[12]
- **Data Analysis:** The LC50 (the concentration that is lethal to 50% of the test population) is determined at the end of the exposure period.[15]

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Workflow for OECD Guideline 203.

OECD Guideline 421: Reproduction/Developmental Toxicity Screening Test

This test provides an initial assessment of the potential effects of a substance on reproduction and development.[16][17][18][19][20]

- Test Organism: Typically rats.[16][20]

- Procedure: The test substance is administered daily at graduated doses to several groups of males and females.[16] Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approximately 54-63 days).[16][19] Mating is initiated after the pre-treatment period.
- Endpoints: The study evaluates effects on mating performance, fertility, gestation length, and parturition. Offspring are examined for viability, growth, and any developmental abnormalities.[20]
- Data Analysis: A No-Observed-Adverse-Effect Level (NOAEL) is determined for parental and offspring effects.

OECD Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test

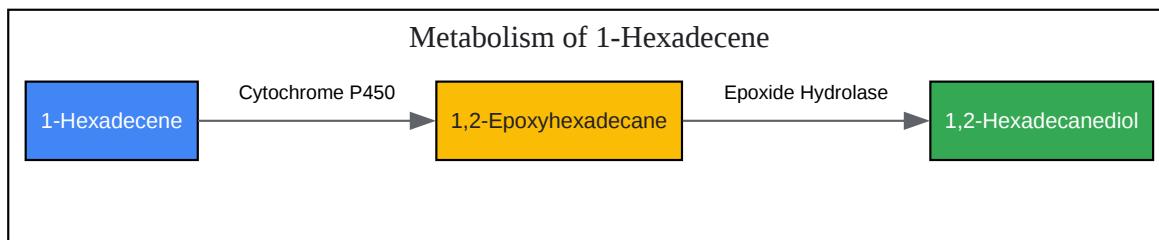
This guideline combines a repeated dose toxicity study with a reproduction/developmental toxicity screening test.[21][22][23]

- Test Organism: Typically rats.[24][22]
- Procedure: The administration of the test substance and the general study design are similar to OECD 421, with males dosed for at least four weeks and females throughout the study. [21][22]
- Endpoints: In addition to the reproductive and developmental endpoints of OECD 421, this study includes a more comprehensive assessment of systemic toxicity, such as clinical pathology and detailed histopathology of various organs.[24]
- Data Analysis: A NOAEL is determined for systemic toxicity in the parents, as well as for reproductive and developmental effects.

Metabolic Pathway

The primary metabolic pathway for **1-Hexadecene** involves oxidation by cytochrome P450 enzymes to form an epoxide, followed by hydrolysis catalyzed by epoxide hydrolase.[4]

- Epoxidation: The double bond of **1-Hexadecene** is oxidized by cytochrome P450 monooxygenases, resulting in the formation of 1,2-epoxyhexadecane.[4]
- Hydrolysis: The resulting epoxide is then hydrolyzed by epoxide hydrolase to form the corresponding diol, 1,2-hexadecanediol.[25] This two-step process is a common detoxification pathway for xenobiotics containing epoxide groups.[25][26]



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